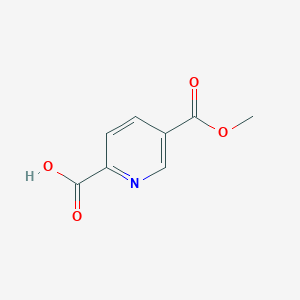

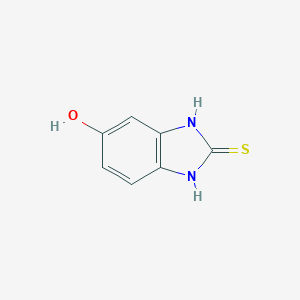

5-羟基-1,3-二氢苯并咪唑-2-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

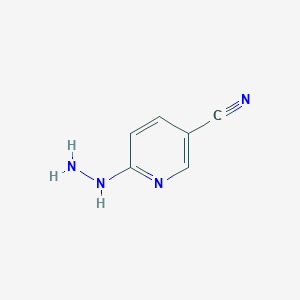

5-Hydroxy-1,3-dihydrobenzimidazole-2-thione is a compound that has been studied for its basicity and structure, particularly in relation to its tautomers and substituents. It exists predominantly as the 5-hydroxy-tautomers, and the substituents in the 2-position mainly have an inductive effect on the basicity of the 3-nitrogen, a phenomenon observed in other nitrogen heterocycles (Korolev et al., 1992).

Synthesis Analysis

The synthesis of derivatives of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione has been achieved through various methods. One notable synthesis starts from 3,4-diaminobenzoic acid, leading to derivatives expected to be useful intermediates for the synthesis of functional molecules (Katsuyama & Kubo, 2007). Another approach involves hypervalent iodine oxidation of acetophenones followed by treatment with ethylenethiourea (Prakash, Rani & Goyal, 1992).

Molecular Structure Analysis

The molecular structure of derivatives of this compound has been studied extensively. The structures are usually confirmed by techniques such as IR, NMR, and MS spectra, and in some instances, X-ray analyses (Sa̧czewski, Sączewski & Gdaniec, 2003).

Chemical Reactions and Properties

5-Hydroxy-1,3-dihydrobenzimidazole-2-thione derivatives participate in various chemical reactions forming different heterocyclic structures. These reactions often involve nucleophilic addition-electrophilic amination reactions (Wahe et al., 2004). The compound also shows activity in the dehydration of saccharides to 5-hydroxymethylfurfural, indicating its potential as a catalyst (Han et al., 2016).

Physical Properties Analysis

The physical properties of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione derivatives have been explored using various spectroscopic methods. Studies include the MNDO method for calculating heats of formation, electronic, and structural characteristics of its tautomers (Zaitsev et al., 1992).

Chemical Properties Analysis

The chemical properties, such as the inhibition activity and mechanism, of derivatives of this compound have been studied. For example, 5-methoxy-2-mercaptobenzimidazole has been identified as an efficient inhibitor for tyrosinase, highlighting its potential in pharmaceutical applications (Chai et al., 2020).

科学研究应用

与甘氨酰胺在 HIV RT 抑制中的相互作用

Kretschmer、Kinzel 和 González(2012 年)的研究探索了 1,3-二氢苯并咪唑-2-硫酮衍生物与甘氨酰胺之间的相互作用,模拟了它们作为 HIV 逆转录酶抑制剂的作用。他们的研究利用 DFT 计算,证明了氢键能与抑制活性之间存在显着相关性,表明在 8 位上用吸电子取代基进行修饰可以提高效率 (Kretschmer、Kinzel 和 González,2012 年)。

电泳和气相色谱分析

Burykin、Andreev 和 Varnavskaya(2014 年)开发了电泳和气相色谱法,用于分析阿福巴唑(一种含 5-乙氧基苯并咪唑-2-硫酮等化合物的药物制剂)。他们的技术提供了活性成分和潜在杂质的可靠鉴定和定量,展示了该化合物在质量控制过程中的相关性 (Burykin、Andreev 和 Varnavskaya,2014 年)。

铁代烷基衍生物的抗肿瘤活性

Rodionov 等人(2015 年)的一项研究介绍了铁代烷基 2-巯基苯并咪唑及其衍生物,评估了它们在体内的抗肿瘤活性。这些化合物对肿瘤生长表现出显着的抑制作用,突出了 5-羟基-1,3-二氢苯并咪唑-2-硫酮衍生物在癌症治疗中的潜力 (Rodionov 等人,2015 年)。

化学氧化为二硫化物

Sarhan(2000 年)探索了 2-巯基苯并咪唑衍生物化学氧化为相应二硫化物,提供了对其结构和光谱分析的见解。这项研究强调了该化合物在合成化学中的多功能性,特别是在形成在各个领域具有潜在应用的二硫化物中 (Sarhan,2000 年)。

结构分析和理论研究

Obledo-Benicio 等人(2020 年)的一项研究合成了衍生自 2-羟基和 2-巯基苯并咪唑的化合物,并进行了详细的结构和理论分析。这项工作不仅有助于理解分子内相互作用,还展示了该化合物在开发具有特定分子结构的新材料中的应用 (Obledo-Benicio 等人,2020 年)。

安全和危害

属性

IUPAC Name |

5-hydroxy-1,3-dihydrobenzimidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c10-4-1-2-5-6(3-4)9-7(11)8-5/h1-3,10H,(H2,8,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKVVBOVTVBURY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

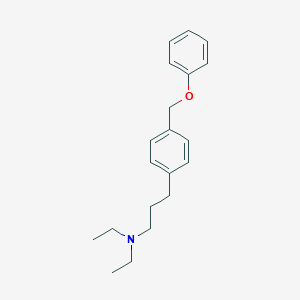

C1=CC2=C(C=C1O)NC(=S)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562318 |

Source

|

| Record name | 5-Hydroxy-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-1,3-dihydrobenzimidazole-2-thione | |

CAS RN |

92806-98-9 |

Source

|

| Record name | 5-Hydroxy-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

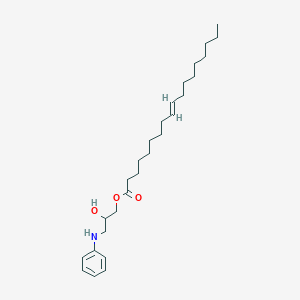

![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol](/img/structure/B27983.png)

![Methyl 6-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]pyridine-3-carboxylate](/img/structure/B27985.png)